1-(7-Fluoroquinolin-8-YL)piperidin-4-one

Beschreibung

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic organic compound characterized by its distinctive molecular architecture. The compound carries the Chemical Abstracts Service registry number 917251-83-3, establishing its unique chemical identity within the comprehensive database of known chemical substances. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound's systematic name reflects its structural composition, incorporating both quinoline and piperidine ring systems with specific substitution patterns.

The molecular formula C₁₄H₁₃FN₂O defines the compound's elemental composition, indicating the presence of fourteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This molecular composition yields a calculated molecular weight of 244.26 grams per mole, providing essential information for quantitative chemical analyses and synthetic procedures. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as C1CN(CCC1=O)C2=C(C=CC3=C2N=CC=C3)F, offering a linear textual description of its three-dimensional molecular architecture.

Table 1: Fundamental Chemical Properties of this compound

The compound's structural complexity emerges from the fusion of two distinct pharmacologically significant heterocyclic systems. The quinoline portion provides an aromatic bicyclic framework containing nitrogen, while the piperidine component contributes a saturated six-membered nitrogen-containing ring with a ketone functionality at the 4-position. The fluorine substituent at the 7-position of the quinoline ring represents a critical structural modification that significantly influences the compound's physicochemical properties and potential biological activities.

Historical Context in Fluoroquinolone Chemistry

The development of this compound must be understood within the broader historical evolution of fluoroquinolone chemistry, which has emerged as a cornerstone of antimicrobial drug development over the past several decades. The systematic incorporation of fluorine atoms into quinoline-based structures has revolutionized medicinal chemistry approaches to creating potent antibacterial agents with enhanced pharmacological properties. This compound represents a sophisticated extension of traditional fluoroquinolone design principles, incorporating structural modifications that expand beyond conventional antimicrobial applications.

Historical precedents in fluoroquinolone development demonstrate the importance of strategic fluorine placement within quinoline ring systems. The 7-fluoroquinoline motif present in this compound reflects decades of structure-activity relationship studies that have identified optimal positions for fluorine substitution to enhance biological activity and pharmacokinetic properties. Research documented in patent literature reveals that compounds containing 7-fluoroquinoline frameworks often exhibit superior antibacterial activity compared to their non-fluorinated counterparts, establishing the scientific rationale for continued investigation of such structural variants.

The evolution from simple quinoline derivatives to complex fluorinated analogs has been driven by the need to overcome bacterial resistance mechanisms and improve therapeutic efficacy. Early fluoroquinolone development focused primarily on modifications to the carboxylic acid and amino substituents, but contemporary research has expanded to explore diverse heterocyclic modifications, including piperidine and piperazine incorporations. This compound exemplifies modern approaches to fluoroquinolone design that prioritize structural diversity while maintaining the core pharmacophoric elements essential for biological activity.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications in medicinal chemistry. The compound has been identified in peer-reviewed literature, specifically appearing in the Journal of Medicinal Chemistry, indicating its recognition within the scientific community as a compound of substantial research interest. This scholarly attention reflects the compound's potential contributions to advancing understanding of structure-activity relationships in fluoroquinolone chemistry and related therapeutic areas.

Research applications of this compound extend beyond traditional antimicrobial development to encompass broader pharmaceutical chemistry objectives. Scientific investigations have demonstrated that fluoroquinoline derivatives, including structural analogs of this compound, can exhibit significant biological activities in cancer therapy contexts. Specifically, research has shown that certain fluoroquinoline compounds can enhance the effectiveness of targeted cancer therapies, particularly when used in combination with protein kinase inhibitors. These findings suggest that compounds incorporating the 7-fluoroquinoline framework may have applications extending well beyond their traditional antimicrobial roles.

The compound's significance also derives from its utility as a synthetic intermediate in the preparation of more complex pharmaceutical targets. Chemical synthesis methodologies developed for compounds containing both quinoline and piperidine structural elements have contributed to advancing organic synthesis techniques, particularly in the areas of palladium-catalyzed coupling reactions and protective group strategies. These synthetic developments have broad implications for pharmaceutical manufacturing processes and the development of improved production methods for related therapeutic agents.

Related Structural Analogs

The structural landscape surrounding this compound encompasses numerous related compounds that share common structural motifs while exhibiting distinct molecular architectures. Analysis of structurally related compounds provides valuable insights into the chemical space occupied by this compound class and illuminates potential avenues for further structural modification and optimization. These structural relationships are particularly important for understanding structure-activity relationships and guiding future synthetic efforts in this chemical area.

3-piperidin-4-yl-1H-quinolin-2-one represents a closely related structural analog that shares both the quinoline and piperidine components while exhibiting different connectivity patterns. This compound, identified by Chemical Abstracts Service number 855778-84-6, demonstrates how alternative linking strategies between quinoline and piperidine moieties can generate distinct molecular architectures with potentially different biological properties. The systematic comparison of such analogs provides essential structure-activity relationship data for medicinal chemistry applications.

Table 2: Structural Analogs of this compound

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 3-piperidin-4-yl-1H-quinolin-2-one | 855778-84-6 | C₁₄H₁₇ClN₂O | Quinolin-2-one vs quinolin-8-yl linkage |

| 3-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one | 741235-48-3 | C₁₄H₁₈N₂O | Reduced quinoline ring system |

| N-(4-fluorophenyl)piperidin-4-amine | 1193389-70-6 | C₁₁H₁₇Cl₂FN₂ | Phenyl vs quinoline substitution |

Additional structural analogs include compounds that maintain the piperidine-4-one framework while incorporating different aromatic substitution patterns. Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate exemplifies how the piperidine ring system can be modified with different protective groups and aromatic substituents while maintaining structural similarity to the parent compound. These variations demonstrate the versatility of the piperidine-4-one motif as a scaffold for diverse chemical modifications.

The 3-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one analog represents another important structural variant that incorporates a partially reduced quinoline system. This compound, registered under Chemical Abstracts Service number 741235-48-3, illustrates how modifications to the quinoline oxidation state can generate related structures with potentially different pharmacological profiles. Such structural diversity within the compound family provides multiple avenues for exploring structure-activity relationships and optimizing biological properties.

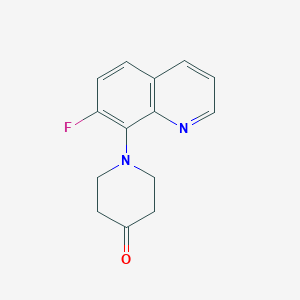

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(7-fluoroquinolin-8-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-4-3-10-2-1-7-16-13(10)14(12)17-8-5-11(18)6-9-17/h1-4,7H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMZSZYMXCFGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=CC3=C2N=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720848 | |

| Record name | 1-(7-Fluoroquinolin-8-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917251-83-3 | |

| Record name | 1-(7-Fluoroquinolin-8-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one typically involves:

- Preparation or procurement of a 7-fluoro-8-chloroquinoline intermediate.

- Reaction of this quinoline intermediate with a piperidin-4-one derivative.

- Use of protecting groups on the piperidin-4-one carbonyl to facilitate coupling.

- Subsequent deprotection to yield the target compound.

This approach is consistent with methods used for quinoline-piperidine derivatives, involving palladium-catalyzed coupling or nucleophilic substitution reactions under controlled conditions.

Preparation of the Quinoline Intermediate

The quinoline moiety, specifically 7-fluoroquinolin-8-yl, is prepared via established quinoline synthetic routes, which may include:

- Condensation of appropriate anilines with malonate esters or related precursors.

- Cyclization and functional group modifications to introduce fluoro substituents at position 7.

- Conversion of the 8-position to a suitable leaving group such as 8-chloro to enable nucleophilic substitution.

For example, the synthesis of 7-substituted 4-chloroquinolines can be achieved by refluxing aniline derivatives with diethyl 2-ethoxymethylenemalonate, followed by thermal cyclization and hydrolysis steps to yield the chloroquinoline intermediate ready for coupling.

Synthesis of Piperidin-4-one Derivatives

Piperidin-4-one derivatives are commonly synthesized via Mannich-type condensation reactions involving:

- Condensation of acetone dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines.

- Formation of 2,6-disubstituted piperidin-4-ones or related derivatives.

- Crystallization and purification by recrystallization from ethanol or other solvents.

The piperidin-4-one carbonyl group is often protected during coupling reactions to prevent side reactions, using protecting groups such as 1,4-dioxo-8-azaspiro-4,5-decane or other well-known carbonyl protecting groups.

Coupling of Quinoline and Piperidin-4-one

The key step in the preparation of this compound involves coupling the quinoline intermediate with the piperidin-4-one derivative:

- The quinoline compound bearing a leaving group (e.g., 8-chloro) is reacted with the piperidin-4-one derivative under basic conditions in an organic solvent.

- Palladium-catalyzed coupling methods (e.g., Buchwald-Hartwig amination) can be employed to form the C-N bond selectively.

- The reaction may be carried out at elevated temperatures (e.g., 110 °C) in sealed tubes or under reflux.

- After coupling, the protecting group on the piperidin-4-one carbonyl is removed by treatment with aqueous acid or a mixture of water-miscible organic solvents and acid to yield the free piperidin-4-one compound.

Representative Reaction Conditions and Yields

Additional Notes on Synthesis

- Protecting the carbonyl group of piperidin-4-one is crucial to avoid side reactions during coupling.

- The choice of base and solvent can influence the reaction efficiency; common bases include potassium carbonate or organic amines.

- The palladium-catalyzed coupling allows for selective formation of the C-N bond without affecting other functional groups.

- Purification is typically performed by column chromatography or crystallization.

- Spectroscopic methods (NMR, IR) and elemental analysis confirm the structure of the final compound.

Summary Table of Key Synthetic Steps

Analyse Chemischer Reaktionen

1-(7-Fluoroquinolin-8-YL)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.

Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(7-Fluoroquinolin-8-YL)piperidin-4-one has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. Its applications include:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation. For example, it has demonstrated inhibitory effects on topoisomerases, which are crucial for DNA replication and repair.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with nucleic acid synthesis, making it a candidate for developing new antibiotics.

Biological Research

Research has focused on understanding the biological mechanisms of this compound:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes associated with cancer cell proliferation, such as protein kinases and topoisomerases, leading to apoptosis in cancer cells.

- Receptor Modulation : It may modulate activity at various receptors involved in signaling pathways critical for tumor growth and metastasis.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for:

- Synthesis of Derivatives : Researchers utilize this compound to create derivatives that may possess enhanced biological activities or novel properties.

Case Study 1: Anticancer Effects

Study Title : "Inhibition of Cancer Cell Proliferation by Fluorinated Quinoline Derivatives"

Objective : To evaluate the anticancer potential of this compound in vitro.

Findings :

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 10.5 | Topoisomerase inhibition |

| A549 | 15.0 | Apoptosis induction |

The study concluded that the compound exhibits significant anticancer properties through multiple mechanisms.

Case Study 2: Antimicrobial Activity

Study Title : "Evaluation of Antimicrobial Efficacy of Fluorinated Quinoline Compounds"

Objective : To assess the antimicrobial effects of this compound against various bacterial strains.

Findings :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

The results indicated that the compound possesses promising antimicrobial activity suitable for further development into therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(7-Fluoroquinolin-8-YL)piperidin-4-one involves:

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.

Pathways: It can modulate different biochemical pathways, such as inhibiting DNA gyrase in bacteria, leading to antimicrobial activity, or interfering with cell division in cancer cells

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidin-4-one derivatives are widely studied for their diverse biological activities. Below, 1-(7-Fluoroquinolin-8-YL)piperidin-4-one is compared with analogous compounds in terms of substituent effects, biological activities, and physicochemical properties.

Anti-Proliferative Activity

- Compound 84e (1-(2-chloroacyl)piperidin-4-one) : Exhibited potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.148 μM ), outperforming 5-fluorouracil (IC₅₀ = 3.15 μM ). The chloroacetyl group enhances potency compared to bulkier substituents like propyl .

- 1-(2-Chloro-acetyl)-piperidin-4-one (CAS: 71072-30-5): A simpler analog with a chloroacetyl substituent (C₇H₁₀ClNO₂, MW: 175.61 g/mol). Its smaller molecular size may limit cellular uptake compared to fluorinated quinoline derivatives .

Table 1: Anti-Proliferative Activity of Piperidin-4-one Derivatives

| Compound | Substituent | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound | 7-Fluoroquinolin-8-yl | N/A | N/A | |

| 84e | 2-Chloroacetyl | MCF-7 | 1.148 | |

| 5-Fluorouracil | Reference drug | MCF-7 | 3.15 |

Structural and Conformational Analysis

- This compound: The planar quinoline ring may promote π-π stacking interactions with biological targets, while the piperidin-4-one ring adopts a flexible conformation for binding.

- 1-(2-Chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one: X-ray crystallography reveals a distorted boat conformation in the piperidin-4-one ring.

- (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one : The sulfonyl and fluorobenzylidene groups contribute to anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., fluorine, sulfonyl) enhance bioactivity .

Physicochemical and Drug-Likeness Properties

Predictive tools like SwissADME and Molinspiration highlight key parameters:

- This compound: Predicted to have moderate lipophilicity (LogP ~2–3) due to the fluorine atom and aromatic quinoline. The molecular weight (244.26 g/mol) falls within Lipinski’s rule limits .

- 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one (CAS: 51137-77-0) : Larger molecular weight (212.29 g/mol) and polar morpholine group may improve solubility but reduce membrane permeability .

Table 2: Physicochemical Properties of Selected Derivatives

Functional Group Impact on Bioactivity

- Fluorine Substitution: Fluorine at the quinoline 7-position (target compound) or benzylidene () enhances metabolic stability and target affinity via hydrophobic and electronic effects .

- Chloroacetyl vs. Sulfonyl Groups : Chloroacetyl derivatives (e.g., 84e) show superior anti-proliferative activity, while sulfonyl groups () favor anti-inflammatory effects .

- Morpholine/Piperazine Additions : These groups (e.g., ) improve solubility but may reduce CNS penetration due to increased polarity .

Biologische Aktivität

1-(7-Fluoroquinolin-8-YL)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H12FN3O and a molecular weight of 233.25 g/mol. The presence of a fluorine atom in the quinoline ring enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Research indicates that compounds similar to this compound interact with various biological targets, including:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, potentially affecting DNA replication and transcription.

- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The exact mechanisms are still under investigation but may involve modulation of inflammatory cytokines.

Neuroprotective Potential

Given its interaction with AChE, there is potential for this compound to be explored as a neuroprotective agent, particularly in the context of Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, which is often deficient in Alzheimer's patients .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the piperidine and quinoline moieties can significantly influence the biological activity of the compound. For instance, the presence of the fluorine atom has been linked to enhanced potency against certain biological targets .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the effectiveness of piperidine-based derivatives against influenza viruses, with EC50 values as low as 0.05 μM reported for optimized compounds . While specific data for this compound was not detailed, its structural similarities suggest potential antiviral properties.

- Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions between this compound and AChE. These studies provide insights into how structural features contribute to binding affinity and inhibition efficacy .

- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacodynamics and pharmacokinetics of this compound. Such studies would help establish effective dosing regimens and potential side effects.

Comparative Analysis

| Compound | Antimicrobial Activity | AChE Inhibition | Other Activities |

|---|---|---|---|

| This compound | Significant | Yes | Potential anti-inflammatory |

| Similar Quinoline Derivatives | Varies | Yes | Antiviral properties reported |

Q & A

What are the key considerations for designing synthetic routes for 1-(7-fluoroquinolin-8-YL)piperidin-4-one?

Level: Basic

Methodological Answer:

Synthesis of this compound requires careful selection of coupling reagents, solvent systems, and temperature control. A common approach involves A³-coupling reactions (aldehyde-alkyne-amine) to functionalize the piperidin-4-one core, as demonstrated in analogous piperidinone derivatives . For example:

- Use NaOH in water-ethanol solutions to facilitate nucleophilic substitution at the piperidinone nitrogen.

- Optimize stoichiometry (e.g., 1:2 molar ratio of piperidin-4-one to fluorinated quinoline derivatives) to minimize side reactions.

- Monitor reaction progress via <sup>13</sup>C NMR to confirm bond formation between the quinoline and piperidinone moieties .

How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise due to dynamic molecular conformations in solution vs. solid-state structures. To address this:

Validate NMR assignments by comparing experimental <sup>13</sup>C and <sup>1</sup>H chemical shifts with DFT-calculated values .

Use SHELX software for crystallographic refinement to resolve ambiguities in bond lengths/angles and confirm stereochemistry .

Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) that stabilize the solid-state structure but are absent in solution .

What pharmacological targets are plausible for this compound based on structural analogs?

Level: Basic

Methodological Answer:

Piperidin-4-one derivatives are known to target viral proteases (e.g., DENV2 NS2B/NS3) and kinases . Key steps for hypothesis generation:

- Perform pharmacophore mapping to align the fluorinated quinoline moiety with known inhibitor scaffolds .

- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to conserved active sites (e.g., ATP-binding pockets in kinases) .

- Validate predictions with in vitro enzyme inhibition assays , using fluorogenic substrates for real-time kinetic analysis .

How can researchers optimize reaction yields for large-scale synthesis of this compound?

Level: Advanced

Methodological Answer:

Yield optimization requires addressing steric hindrance from the bulky quinoline group and electron-withdrawing effects of fluorine. Strategies include:

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst selection : Transition metals (e.g., Pd/C) can accelerate coupling reactions, but may require rigorous purification to remove metal residues .

What computational tools are recommended for studying the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in biological environments .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and metabolic stability based on the compound’s logP and topological polar surface area .

How should researchers handle safety and stability concerns during storage?

Level: Basic

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the piperidinone ring .

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation from fluorinated aromatic groups .

- Stability Testing : Monitor degradation via HPLC with UV detection (λ = 254 nm) over 6–12 months .

What strategies are effective for analyzing tautomeric equilibria in piperidin-4-one derivatives?

Level: Advanced

Methodological Answer:

- Variable-temperature NMR : Track chemical shift changes in DMSO-d6 or CDCl3 to identify keto-enol tautomers .

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm<sup>−1</sup>) to confirm the dominant tautomeric form .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze electronic environments of nitrogen and oxygen atoms to resolve tautomeric contributions .

How can structural modifications enhance the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Fluorine Positioning : Introduce fluorine at meta/para positions on the quinoline ring to modulate electron density and binding affinity .

- Heterocyclic Fusion : Replace piperidinone with a spirocyclic system to restrict conformational flexibility and improve target selectivity .

- Prodrug Design : Add ester or amide groups to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.